Leiocarpaquinone
Description
Leiocarpaquinone (CAS: 115473-61-5) is an anthraquinone derivative with the molecular formula C₁₇H₁₂O₆ and a molecular weight of 312.28 g/mol . It is isolated from the roots of Ventilago leiocarpa Benth. (Rhamnaceae), a plant traditionally used in Chinese medicine . Structurally, it is identified as 1-Anthracenecarboxylic acid, 9,10-dihydro-2,5-dihydroxy-6-methyl-9,10-dioxo-, methyl ester, featuring a methyl ester group at position 6 and hydroxyl substitutions at positions 2 and 5 on the anthraquinone backbone . It forms orange-yellow lamellar crystals with a melting point of 175–178°C .
Pharmacologically, this compound exhibits analgesic and anti-inflammatory activities, as demonstrated in preclinical studies .
Properties
CAS No. |
115473-61-5 |
|---|---|
Molecular Formula |
C17H12O6 |
Molecular Weight |
312.27 g/mol |
IUPAC Name |
methyl 2,5-dihydroxy-6-methyl-9,10-dioxoanthracene-1-carboxylate |
InChI |
InChI=1S/C17H12O6/c1-7-3-4-9-12(14(7)19)16(21)8-5-6-10(18)13(17(22)23-2)11(8)15(9)20/h3-6,18-19H,1-2H3 |
InChI Key |
VPHNLICITYBTRH-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3C(=O)OC)O)O |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3C(=O)OC)O)O |
Appearance |
Solid powder |
Other CAS No. |
115473-61-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Leiocarpaquinone; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Leiocarpaquinone belongs to the anthraquinone family, which includes bioactive compounds like emodin, physcion, and ventiloquinone-I. Below is a detailed comparison:
Table 1: Comparative Analysis of this compound and Related Anthraquinones
Key Structural Differences
- Substitution Patterns: this compound uniquely features a methyl ester group at position 6, differentiating it from emodin (free hydroxyl groups at 1,3,8) and physcion (methoxy at position 3) .
Pharmacological Contrasts
- AdPLA2 Inhibition: this compound’s AdPLA2 inhibition is distinct from emodin’s broad-spectrum kinase inhibition .
- Anti-inflammatory Mechanisms: While both this compound and emodin reduce inflammation, this compound’s activity is linked to phospholipase modulation, whereas emodin targets NF-κB signaling .
Research Findings and Implications
Unique Advantages of this compound
- Target Specificity: Its AdPLA2 inhibition (IC₅₀ = 100 nM) is more potent than general anthraquinones like emodin (IC₅₀ > 1 μM for similar targets) .
- Thermal Stability : A lower melting point (175–178°C) compared to emodin (256°C) suggests easier formulation for drug delivery .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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